molecular formula C14H20BClO3 B1454840 2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-01-9

2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1454840
M. Wt: 282.57 g/mol
InChI Key: CRKJOEYJQACAKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2-Ethoxyethanol, a solvent used widely in commercial and industrial applications, is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one has a molecular weight of 302.795 Da .

Scientific Research Applications

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

  • Molecular Structure Analysis : Coombs et al. (2006) prepared and characterized 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a compound with potential applications in molecular structure analysis, as indicated by its single-crystal X-ray diffraction study (Coombs et al., 2006).

  • Optical Properties for H2O2 Detection in Living Cells : Nie et al. (2020) synthesized a new 4-substituted pyrene derivative of 1,3,2-dioxaborolane and applied it to detect H2O2 in living cells, highlighting its utility in biological and chemical sensing applications (Nie et al., 2020).

  • Suzuki-Miyaura Coupling Polymerization : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, which is crucial for the synthesis of polymers with specific molecular weight distributions and regioregularity, relevant in materials science (Yokozawa et al., 2011).

  • Electrochemical Properties in Organoboron Compounds : Tanigawa et al. (2016) explored the electrochemical properties of sulfur-containing organoboron compounds similar to 1,3,2-dioxaborolane, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).

  • Preparative Synthesis via Continuous Flow : Fandrick et al. (2012) described a scalable process for the preparation of a related 1,3,2-dioxaborolane compound, highlighting the importance of these compounds in industrial-scale chemical synthesis (Fandrick et al., 2012).

Safety And Hazards

The safety data sheet for 2-(2-Chloroethoxy)ethanol indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKJOEYJQACAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681939
Record name 2-[4-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256359-01-9
Record name 2-[4-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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